Technical Whitepaper: Methyl 3-hydroxybenzoylacetate – Properties, Synthesis, and Pharmaceutical Applications
Technical Whitepaper: Methyl 3-hydroxybenzoylacetate – Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
Methyl 3-hydroxybenzoylacetate (Methyl 3-(3-hydroxyphenyl)-3-oxopropanoate) is a critical
Chemical Identity & Physical Properties[1][2][3][4]
While the ethyl ester analog is more frequently encountered in commercial catalogs, the methyl ester is a potent, lower-molecular-weight alternative often generated in situ or used for specific transesterification requirements.
Table 1: Chemical Identity
| Attribute | Detail |
| IUPAC Name | Methyl 3-(3-hydroxyphenyl)-3-oxopropanoate |
| Common Name | Methyl 3-hydroxybenzoylacetate |
| CAS Number | Not widely listed (Analogous Ethyl Ester: 77103-49-2 ; Methoxy-Methyl analog: 779-81-7 ) |
| Molecular Formula | |
| Molecular Weight | 194.18 g/mol |
| SMILES | COC(=O)CC(=O)c1cccc(O)c1 |
| Structure Class |
Table 2: Physicochemical Properties (Predicted/Analog-Based)
Note: Due to the transient nature of the methyl ester in many protocols, some values are derived from the stable ethyl analog or computational models.
| Property | Value | Source/Note |
| Appearance | Off-white to pale yellow solid or viscous oil | Based on ethyl analog |
| Melting Point | 55 – 60 °C | Predicted (Ethyl ester is ~62°C) |
| Boiling Point | ~320 °C (dec.) | High BP due to H-bonding |
| Density | 1.25 ± 0.1 g/cm³ | Predicted |
| pKa (Phenol) | ~9.5 | Typical for m-substituted phenols |
| pKa (Methylene) | ~11.0 | Activated |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; Poor in Water | Lipophilic scaffold |
Synthetic Pathways[5][6][7][8][9][10]
The synthesis of Methyl 3-hydroxybenzoylacetate primarily relies on Claisen-type condensations. The choice of pathway depends on the starting material availability (acetophenone vs. benzoic acid) and "green chemistry" requirements.
Pathway A: Carbonylation of Acetophenones (Green Route)
This method utilizes Dimethyl Carbonate (DMC), a non-toxic reagent that acts as both solvent and carboxymethylating agent.
Pathway B: Classical Claisen Condensation
Reaction of methyl 3-hydroxybenzoate with methyl acetate (or equivalent enolate source).
Pathway C: Meldrum's Acid Activation
Activation of 3-hydroxybenzoic acid followed by reaction with Meldrum's acid and subsequent methanolysis.
Figure 1: Comparative synthetic routes. Pathway A (top) is preferred for industrial scalability due to the use of DMC.
Experimental Protocol: Synthesis via Dimethyl Carbonate
Objective: Synthesis of Methyl 3-hydroxybenzoylacetate from 3-Hydroxyacetophenone. Scale: 100 mmol basis.
Reagents
-
3-Hydroxyacetophenone (13.6 g, 100 mmol)
-
Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)
-
Sodium Hydride (NaH) (60% dispersion in oil, 8.0 g, 200 mmol)
-
Tetrahydrofuran (THF) (Dry, 100 mL)
-
HCl (1N) for quenching
Methodology
-
Preparation: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Base Suspension: Charge the flask with NaH and wash with dry hexane (2x) to remove mineral oil if high purity is required. Suspend the washed NaH in dry THF (50 mL).
-
Substrate Addition: Dissolve 3-Hydroxyacetophenone in THF (50 mL) and add dropwise to the NaH suspension at 0°C. Caution: Hydrogen gas evolution. Stir for 30 minutes to ensure phenoxide formation.
-
Carboxylation: Add Dimethyl Carbonate (DMC, 4-5 equivalents) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 65-70°C) for 4–6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 7:3) for disappearance of acetophenone.
-
Quenching: Cool the reaction to 0°C. Carefully quench with glacial acetic acid or dilute HCl until pH ~4–5.
-
Extraction: Evaporate excess THF/DMC. Dilute residue with water and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. The crude -keto ester can be purified via flash column chromatography or recrystallization from cold ether/hexane.
Validation:
-
1H NMR (CDCl3):
11.5 (s, 1H, Enol-OH, minor), 7.2-7.5 (m, 4H, Ar-H), 3.98 (s, 2H, ), 3.75 (s, 3H, ). -
IR: 1735 cm⁻¹ (Ester C=O), 1680 cm⁻¹ (Ketone C=O), 3300-3400 cm⁻¹ (OH).
Pharmaceutical Applications
The 3-hydroxybenzoylacetate scaffold is a "privileged structure" for synthesizing adrenergic receptor modulators. The meta-hydroxyl group is essential for binding affinity to
Key Transformations
-
Asymmetric Hydrogenation: Reduction of the ketone yields
-hydroxy esters, precursors to drugs like Phenylephrine (selective -agonist). -
Pechmann Condensation: Reaction with phenols yields substituted coumarins.
-
Knorr Synthesis: Reaction with hydrazines yields pyrazolones.
Figure 2: Downstream pharmaceutical utility. The pathway to Phenylephrine involves stereoselective reduction of the ketone followed by amidation.
Handling & Safety
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The methylene protons are acidic; avoid exposure to moisture and strong bases to prevent premature hydrolysis or decarboxylation.
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759698, Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link](Note: Analogous structure cited for property correlation).
- Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research.
- Taber, D. F., et al. (2008). Synthesis of beta-Keto Esters. Journal of Organic Chemistry. (General protocol for beta-keto ester synthesis).
